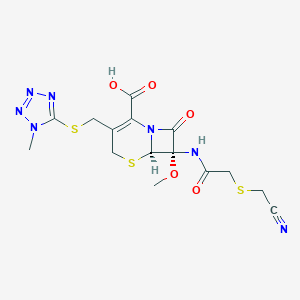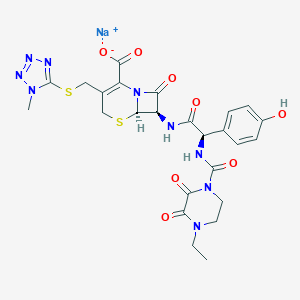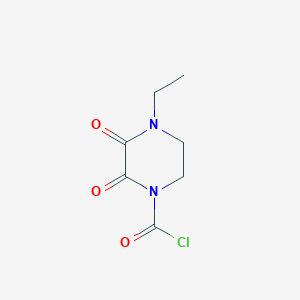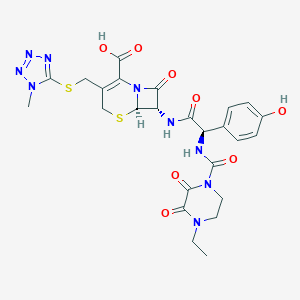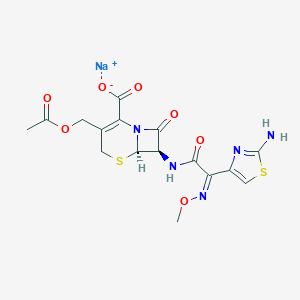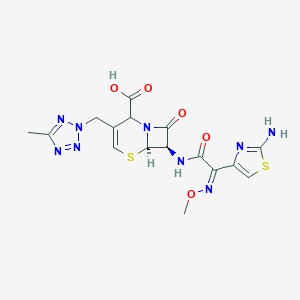
delta2-Cefteram
Descripción general
Descripción
The compound delta2-Cefteram is a complex organic molecule with significant applications in various scientific fields. This compound is known for its unique structural features, which include a bicyclic core and multiple functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Mecanismo De Acción
Cefteram, also known as (6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, is a third-generation cephalosporin antibiotic .
Target of Action
Cefteram primarily targets the penicillin-binding proteins (PBPs), which are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Mode of Action
Cefteram exerts its bactericidal activity by strongly binding to PBPs, specifically PBP 3, 1A, and 1Bs . This binding inhibits the synthesis of the bacterial cell wall, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Cefteram is the bacterial cell wall synthesis pathway. By inhibiting PBPs, Cefteram prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .
Pharmacokinetics
After oral administration, Cefteram is absorbed and exhibits a bioavailability that allows it to exert its antimicrobial activity effectively . The major pharmacokinetic parameters such as AUC 0−t, AUC 0−∞, C max and T max of Cefteram pivoxil were 4.75±1.35 vs 4.76±1.29μg h/mL, 4.89±1.36 vs 4.91±1.29μg h/mL, 1.65±0.45 vs 1.73±0.45μg/mL and 1.48±0.59 vs 1.73±0.45h, respectively .
Result of Action
The result of Cefteram’s action is the death of the bacterial cells due to the disruption of their cell wall synthesis. This leads to a reduction in the number of bacterial cells, thereby treating the bacterial infection .
Action Environment
The efficacy of Cefteram can be influenced by various environmental factors such as the presence of other antibiotics, the site of infection, and the susceptibility of the bacteria. For instance, in children with moderate or more severe acute rhinosinusitis, Cefteram pivoxil administered at 18 mg/kg/day showed better efficacy and rapid onset of action .
Análisis Bioquímico
Biochemical Properties
Cefteram exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls . It has a strong binding affinity for penicillin-binding proteins (PBPs) 3, 1A, and 1Bs, which are essential for bacterial cell wall synthesis . This interaction disrupts the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, leading to cell lysis and death .
Cellular Effects
Cefteram’s impact on cellular processes is primarily through its inhibition of bacterial cell wall synthesis. By binding to PBPs, Cefteram interferes with the final stage of bacterial cell wall assembly, leading to cell lysis and death . This effect is particularly potent against Gram-positive bacteria such as Streptococcus and Pneumococcus, and Gram-negative bacteria such as Escherichia coli and Klebsiella .
Molecular Mechanism
The molecular mechanism of Cefteram involves the inhibition of bacterial cell wall synthesis. Cefteram binds to PBPs, which are enzymes involved in the final stages of constructing the bacterial cell wall . This binding inhibits the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall. Without this cross-linking, the cell wall becomes weak and the bacterial cell undergoes lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, Cefteram has shown consistent antibacterial activity over time. It is stable against various bacterial beta-lactamases, making it effective against beta-lactamase-producing strains
Metabolic Pathways
Cefteram is metabolized in the body into its active form after oral administration
Transport and Distribution
After oral administration, Cefteram is metabolized into its active form in the intestinal wall . It is then distributed throughout the body, reaching high concentrations in various tissues and fluids, including sputum, middle ear fluid, tonsils, maxillary sinus mucosa, nasal polyps, ethmoid sinus mucosa, urethral secretions, and the uterus .
Subcellular Localization
Given its mechanism of action, it is likely that Cefteram interacts with PBPs located in the bacterial cell wall .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of delta2-Cefteram involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the bicyclic core, introduction of the thiazole and tetrazole rings, and the final coupling reactions to assemble the complete molecule. Reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes scaling up the reactions, using continuous flow reactors, and employing green chemistry principles to reduce waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: A compound used in the synthesis of other organic molecules.
Noble Gas Compounds: Chemical compounds that include noble gases, known for their unique reactivity.
Uniqueness
The uniqueness of delta2-Cefteram lies in its complex structure and diverse functional groups. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research.
Propiedades
Número CAS |
104691-34-1 |
|---|---|
Fórmula molecular |
C16H17N9O5S2 |
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h4-5,10-11,14H,3H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9+/t10-,11?,14-/m1/s1 |
Clave InChI |
RGVZHTDOHDQKKK-YNDFCMETSA-N |
SMILES |
CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N |
SMILES isomérico |
CC1=NN(N=N1)CC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N |
SMILES canónico |
CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid; T 2525A; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193774.png)
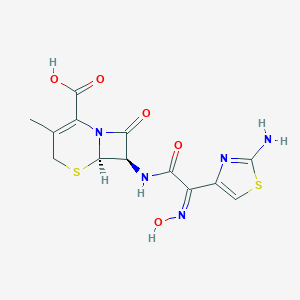

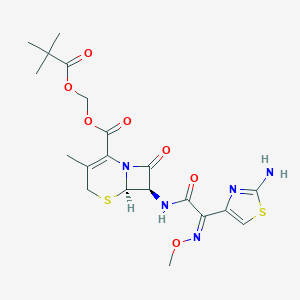
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B193802.png)


![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)
